cAMP Inhibition Potency
In HitHunter cAMP assays using human CB1R and an EC20 concentration of the orthosteric agonist CP55,940, GAT564 (Compound 15d) exhibited an EC50 of 87 nM for allosteric potentiation of cAMP inhibition, compared to 230 nM for the prototypic CB1 PAM GAT211 [1]. This represents a 2.6-fold improvement in potency over the parent compound within the same experimental system [2]. Notably, ZCZ011, another well-characterized CB1 PAM, shows an even lower cAMP EC50 of 18 ± 1 nM in a similar assay, indicating that GAT564 occupies a distinct potency niche within the class [3].
| Evidence Dimension | cAMP pathway allosteric potentiation potency (EC50) |
|---|---|
| Target Compound Data | 87 nM (GAT564) |
| Comparator Or Baseline | GAT211: 230 nM (95% CI 140–370 nM); ZCZ011: 18 ± 1 nM |
| Quantified Difference | GAT564 is 2.6× more potent than GAT211; 4.8× less potent than ZCZ011 |
| Conditions | Human CB1R, HitHunter cAMP assay, EC20 CP55,940 as orthosteric agonist |
Why This Matters
The intermediate potency of GAT564 provides a distinct pharmacological tool for CB1 allosteric modulation studies, offering a balance between high-potency PAMs (ZCZ011) and the less potent parent compound GAT211.
- [1] Garai S, Schaffer PC, Laprairie RB, Janero DR, Pertwee RG, Straiker A, Thakur GA. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group GAT211 congeners for reducing intraocular pressure. Bioorg Med Chem. 2021;44:116294. View Source
- [2] Scott CE, et al. Table 1. CB1 PAM Activity of All GAT211 Analogs. ACS Chem Neurosci. 2019;10(7):3165-3176. PMC6691559. View Source
- [3] Table 2. cAMP EC50 values for CB1 PAMs. PMC7871173. View Source
